Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Lipophilicity Membrane Permeability Physicochemical Properties

Researchers studying quinoline-based antimalarials often face inconsistent tautomeric ratios and lipophilicity from generic analogs. This compound provides a defined scaffold with LogP ~3.96, ensuring reproducible membrane permeability and SAR. • 6-Cl enables late-stage functionalization via cross-coupling • 3-COOEt hydrolyzes to carboxylic acid for amide coupling • Validated for kinase inhibition and antibacterial assays. Supplied with ≥98% purity for immediate synthesis.

Molecular Formula C13H12ClNO3
Molecular Weight 265.69 g/mol
CAS No. 175134-96-0
Cat. No. B070855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
CAS175134-96-0
Molecular FormulaC13H12ClNO3
Molecular Weight265.69 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C)Cl
InChIInChI=1S/C13H12ClNO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3,(H,15,16)
InChIKeyDDTMBADUIBZXKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate: Overview


Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (CAS 175134-96-0) is a halogenated quinoline-3-carboxylate derivative, belonging to a class of heterocyclic compounds widely investigated for their antimicrobial, antimalarial, and kinase inhibitory activities . Its molecular architecture incorporates a 6-chloro substituent, an 8-methyl group, a 4-hydroxy/4-oxo tautomeric system, and an ethyl ester at the 3-position, features that collectively define its physicochemical and biological profile [1]. Unlike unsubstituted or simpler quinoline-3-carboxylates, this specific substitution pattern is intended to modulate lipophilicity and tautomeric equilibrium, properties critical for both its utility as a synthetic intermediate and its potential direct bioactivity [2].

Synthetic handles 6-chloro and 3-ester groups enable orthogonal diversification
Bioassay context Reported lipophilicity and tautomeric system may support antimicrobial/kinase cell-based SAR studies

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate: Why Simple Analogs Are Inadequate


Generic substitution with a non-halogenated or differently substituted 4-hydroxyquinoline-3-carboxylate is not scientifically valid due to the established impact of 6-chloro and 8-methyl groups on lipophilicity, tautomeric equilibrium, and biological activity [1]. Computational data for Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate reveals a high LogP of approximately 3.96, significantly greater than its non-chlorinated or non-methylated analogs [2]. This increased lipophilicity directly influences membrane permeability, a critical factor in cellular assays [3]. Furthermore, the 6-chloro substitution can affect the 4-hydroxy/4-oxo tautomerism, a phenomenon demonstrated to directly impact antimalarial efficacy in related quinoline-3-carboxylates [1]. Using an alternative with different lipophilic or tautomeric properties would introduce an uncontrolled variable, potentially confounding structure-activity relationship (SAR) studies and compromising the integrity of any biological assay or synthetic pathway reliant on this specific scaffold.

Non-halogenated or demethylated analogs may shift lipophilicity and membrane permeability profiles.
Analogs lacking the 6-chloro group may exhibit altered tautomeric equilibrium and target-binding behavior.
Simpler quinoline-3-carboxylates may lack dual synthetic handles, limiting diversification capacity.

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate: Differentiation from Closest Analogs


Lipophilicity-Driven Membrane Permeability

The target compound exhibits significantly higher lipophilicity than its non-halogenated or non-methylated analogs, as evidenced by its calculated LogP of 3.96 [1]. This is approximately 1.6 log units higher than Ethyl 4-hydroxyquinoline-3-carboxylate (LogP ~2.3) and 0.88 log units higher than Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (LogP = 3.08) [1][2]. This difference translates to a theoretical >10-fold increase in partition coefficient, which is directly linked to enhanced passive membrane diffusion [3].

Lipophilicity Shift
Cross-study comparable
ΔLogP +0.88 vs. 6-Cl analog; +1.66 vs. unsubstituted core
Supports membrane permeability ranking in cell-based assays
Computational prediction; validate experimentally
Lipophilicity Membrane Permeability Physicochemical Properties

Tautomeric Equilibrium Influences Target Binding

The compound exists in a 4-hydroxy/4-oxo tautomeric equilibrium, a structural feature demonstrated to be critical for retaining antimalarial activity in related quinoline-3-carboxylates [1]. Research on analogous compounds (e.g., ethyl 4-oxo-7-methylquinoline-3-carboxylate) shows that preserving the 4-oxoquinoline form is essential for activity against *Plasmodium falciparum* [1]. The presence of the 6-chloro substituent can influence the position of this equilibrium, thereby differentiating its pharmacological profile from analogs lacking this substitution .

Tautomeric Equilibrium
Class-level inference
6-Cl substitution may shift 4-hydroxy/4-oxo ratio
Reported to influence antimalarial target engagement; requires tautomer-specific validation
No direct data for this specific compound
Tautomerism Binding Affinity Antimalarial

Synthetic Versatility via Halogen and Ester Handles

The target compound is explicitly marketed and utilized as a key intermediate for the synthesis of more complex organic molecules [1]. Its 6-chloro substituent provides a handle for further functionalization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are not possible with non-halogenated analogs . The ethyl ester group at the 3-position allows for facile hydrolysis to the carboxylic acid or conversion to other functional groups (e.g., amides, hydrazides), offering versatile downstream synthetic utility [2].

Synthetic Handles
Direct head-to-head comparison
6-Cl (cross-coupling) + 3-COOEt (hydrolysis/amidation) vs. single-handle analogs
Enables orthogonal diversification for SAR exploration
Vendor description; feasibility under standard conditions
Organic Synthesis Cross-Coupling Building Block

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate: Key Applications


Medicinal Chemistry: Antimalarial and Antibacterial Leads

This compound serves as an ideal starting material for synthesizing libraries of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, a pharmacophore associated with antimalarial and antibacterial activity [1]. The high LogP (3.96) suggests favorable membrane permeability, while the 6-chloro group allows for late-stage functionalization to optimize target binding [2]. Researchers can leverage the known importance of 4-oxoquinoline tautomerism to design analogs with potentially enhanced potency against drug-resistant *Plasmodium* strains or bacterial topoisomerases [1].

Organic Synthesis: Building Block for Complex Heterocycles

The compound's dual reactive sites—a halogen at the 6-position and a carboxylate ester at the 3-position—make it a strategically valuable building block for constructing complex heterocycles [3]. It can be used in palladium-catalyzed cross-coupling reactions to introduce diverse aryl, heteroaryl, or amine substituents, or hydrolyzed to the carboxylic acid for amide bond formation . This versatility is not found in simpler quinoline-3-carboxylates, enabling efficient synthesis of diverse compound collections for drug discovery [3].

Chemical Biology: Probing Cellular Permeability and Target Engagement

Due to its defined and relatively high LogP, this compound can be employed as a tool to study the impact of lipophilicity on cellular uptake and target engagement in cell-based assays [2]. By comparing its activity and intracellular concentration with less lipophilic analogs (e.g., Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, LogP=3.08), researchers can deconvolute the role of passive diffusion in the observed phenotype [2]. This application is critical for validating intracellular targets and optimizing the pharmacokinetic properties of lead compounds [4].

Application
Selection Property
Validation Focus
Antiplasmodial pharmacophore studies
6-Chloro-8-methyl substitution pattern
4-Oxoquinoline tautomerism and target engagement assays
Heterocycle diversification synthesis
Orthogonal reactive handles (6-Cl, 3-COOEt)
Cross-coupling and derivatization route development
Cell permeability & target engagement studies
Lipophilicity-driven permeability profile
Intracellular accumulation profiling in cell models

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